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Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzyl bromide

Cat. No.: B1349319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 3-
Chloro-5-fluorobenzyl bromide (CAS No. 493024-39-8). Due to the limited availability of

public experimental spectral data for this specific compound, this document presents predicted

data, alongside experimental data for analogous compounds to offer a comparative analytical

perspective. Detailed experimental protocols for the acquisition of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to

support researchers in their analytical workflows.

Compound Overview
3-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound with the molecular

formula C₇H₅BrClF and a molecular weight of 223.47 g/mol .[1] Its structure is characterized by

a benzene ring substituted with a chloro, a fluoro, and a bromomethyl group. This substitution

pattern makes it a valuable building block in organic synthesis, particularly in the development

of pharmaceutical and agrochemical compounds.

Spectral Data
Mass Spectrometry (MS)
While experimental mass spectra for 3-Chloro-5-fluorobenzyl bromide are not readily

available in public databases, predicted data provides insight into its expected mass-to-charge

ratios for various adducts.
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Table 1: Predicted Mass Spectrometry Data for 3-Chloro-5-fluorobenzyl bromide

Adduct Predicted m/z

[M+H]⁺ 222.93199

[M+Na]⁺ 244.91393

[M-H]⁻ 220.91743

[M+NH₄]⁺ 239.95853

[M+K]⁺ 260.88787

Data sourced from PubChem.

Spectral Data of Analogous Compounds
To provide a contextual understanding of the expected spectral features of 3-Chloro-5-
fluorobenzyl bromide, the following tables summarize the experimental data for structurally

similar compounds. These compounds are selected based on the presence of the benzyl

bromide, chlorobenzyl, or fluorobenzyl moiety.

Table 2: ¹H NMR Spectral Data for 3-Chlorobenzyl bromide (in CDCl₃)

Assignment Chemical Shift (ppm)

A 7.34

B 7.23 to 7.20

C 4.378

Data sourced from ChemicalBook.[2]

Table 3: ¹H NMR Spectral Data for 3-Fluorobenzyl chloride (400 MHz in CDCl₃)
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Assignment Chemical Shift (ppm)

A 7.281

B 7.123

C 7.076

D 6.982

E 4.515

Data sourced from ChemicalBook.[3]

Table 4: Mass Spectrometry (GC-MS) Data for 1-Bromo-3-chloro-5-fluorobenzene

Instrument Agilent Technologies 7890 A-5975 C VL

Copyright
© 2020-2025 John Wiley & Sons, Inc. All Rights

Reserved. SpectraBase.

Data sourced from PubChem.[4]

Table 5: IR (FTIR) Spectral Data for 1-Bromo-3-chloro-5-fluorobenzene

Instrument Bruker Tensor 27 FT-IR

Technique Neat

Source
Bio-Rad Laboratories, Inc., TCI Chemicals India

Pvt. Ltd.

Copyright
© 2018-2025 John Wiley & Sons, Inc. All Rights

Reserved. SpectraBase.

Data sourced from PubChem.[4]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_456-42-8_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-chloro-5-fluorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-chloro-5-fluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies for the key analytical techniques used in the

characterization of organic compounds like 3-Chloro-5-fluorobenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample is then transferred to an NMR

tube.

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A series of radiofrequency pulses are applied to the sample.

The resulting free induction decay (FID) signal is recorded.

Data is processed using Fourier transformation to obtain the ¹H NMR spectrum.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

Proton decoupling is typically applied to simplify the spectrum and enhance signal-to-

noise.

A larger number of scans are usually required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

The FID is recorded and processed similarly to the ¹H spectrum.

Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are

analyzed to elucidate the molecular structure.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (for a liquid or low-melting solid):

A small drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).

The plates are pressed together to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample compartment.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The absorption bands are correlated to specific vibrational modes of the

functional groups in the molecule. For 3-Chloro-5-fluorobenzyl bromide, characteristic C-

H, C=C (aromatic), C-Cl, C-F, and C-Br stretching and bending vibrations are expected.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is

vaporized in a high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio.

Data Analysis: The molecular ion peak (if present) provides the molecular weight of the

compound. The fragmentation pattern gives clues about the structure of the molecule.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting
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Technical Report Generation
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Caption: Workflow for chemical analysis.
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This guide serves as a foundational resource for researchers working with 3-Chloro-5-
fluorobenzyl bromide and similar compounds. While direct experimental data for the title

compound remains elusive in the public domain, the provided information on analogous

compounds and standardized analytical protocols offers a robust framework for its

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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